![molecular formula C24H19ClN2O2 B2891128 [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 477713-37-4](/img/structure/B2891128.png)

[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

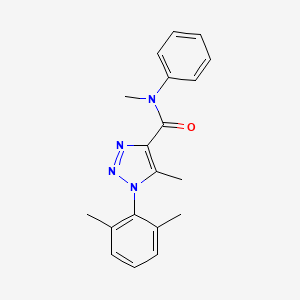

The compound “[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone” belongs to the class of pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin . Pyrazoles and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of pyrazoles, including this compound, features a nitrogen-based hetero-aromatic ring structure . This structure serves as a remarkable scaffold for the synthesis and development of many new promising drugs .科学的研究の応用

Isomorphous Structures and Chlorine-Methyl Exchange Rule

The compound has been studied for its structural properties, particularly in relation to isomorphous structures and the chlorine-methyl exchange rule. Two isomorphous structures, including a derivative similar to the compound , showed extensive disorder which affects the quality of structural description and detection of isomorphism in data-mining procedures (Swamy et al., 2013).

Synthesis Methods and Biological Evaluation

A related compound was synthesized using both conventional and microwave irradiation methods. The synthesized compounds were evaluated for their anti-inflammatory and antibacterial activities. Some compounds showed potent antibacterial activity and a high degree of efficiency in the synthesis process (Ravula et al., 2016).

Anticancer and Antimycobacterial Activities

Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some derivatives showed promising activity, indicating potential for therapeutic applications in treating tuberculosis (Ali & Yar, 2007). Additionally, another study on similar derivatives highlighted their anticancer activity (Lv et al., 2013).

Corrosion Inhibition

Another derivative of the compound showed significant potential as a corrosion inhibitor for mild steel in hydrochloric acid solutions. This derivative's inhibition efficiency increased with concentration and was supported by various spectroscopic methods (Yadav et al., 2015).

Molecular Docking Studies

Molecular docking studies of similar derivatives revealed their potential as molecular templates for anti-inflammatory activity, providing insights into their possible interactions with biological targets (Katariya et al., 2021).

Synthesis for Industrial Production

One study focused on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds. This optimization is crucial for making the synthesis process more suitable for industrial production (Liu et al., 2017).

将来の方向性

特性

IUPAC Name |

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLCMZRHMJSDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)